(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride
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Overview
Description
(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride is a chiral compound with a unique cyclopropyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using diazo compounds or ylides, followed by purification and crystallization to obtain the hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, secondary amines, and substituted cyclopropyl derivatives. These products are of interest for further synthetic applications and biological studies.
Scientific Research Applications
(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The amino group can form hydrogen bonds and ionic interactions with target molecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride include:
- (2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone hydrochloride
- (1R,2R)-2-amino-2-cyclopropylpropan-1-ol
Uniqueness
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Properties
CAS No. |
2679950-41-3 |
---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
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